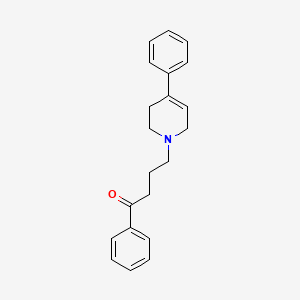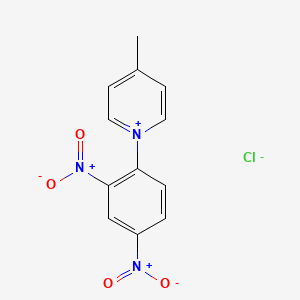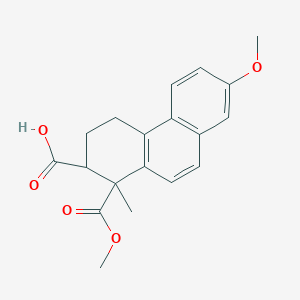
7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tetrahydrophenanthrene core, which is a partially hydrogenated phenanthrene, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
The synthesis of 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid involves multiple steps. One common method starts with the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction forms 4-(4-methoxyphenyl)-4-oxobutanoic acid, which is then reduced to 4-(4-methoxyphenyl)butanoic acid. The final step involves treating this intermediate with methanesulfonic acid (MeSO3H) to form the desired compound .
Analyse Chemischer Reaktionen
7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Methoxy-1-(methoxycarbonyl)-1-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylic acid include:
7-Methoxy-1-tetralone: An intermediate in the synthesis of opioid analgesics like dezocine.
1-Boc-7-methoxyindole-2-boronic acid: Used in organic synthesis and medicinal chemistry.
Compared to these compounds, this compound offers unique structural features that make it suitable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
6625-40-7 |
|---|---|
Molekularformel |
C19H20O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
7-methoxy-1-methoxycarbonyl-1-methyl-3,4-dihydro-2H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C19H20O5/c1-19(18(22)24-3)15-8-4-11-10-12(23-2)5-6-13(11)14(15)7-9-16(19)17(20)21/h4-6,8,10,16H,7,9H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
USGGYGSZXDOEBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCC2=C1C=CC3=C2C=CC(=C3)OC)C(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


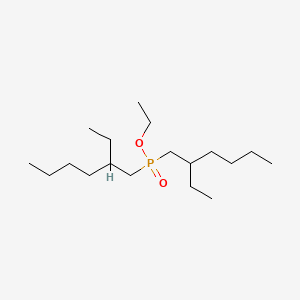

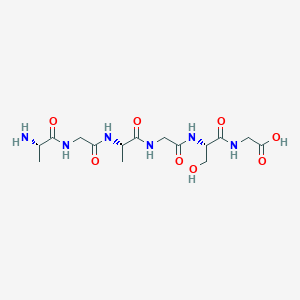
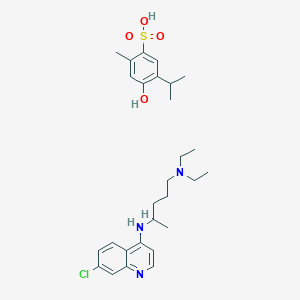

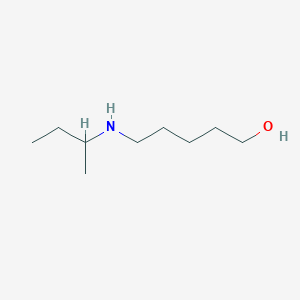

![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)

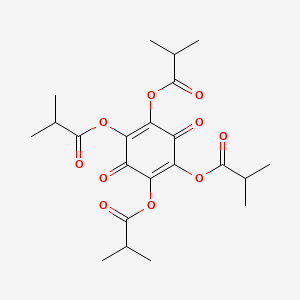
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
